3-Chloro-2-iodo-5-nitropyridine
Overview
Description
3-Chloro-2-iodo-5-nitropyridine is a useful research compound. Its molecular formula is C5H2ClIN2O2 and its molecular weight is 284.44 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that nitropyridines are often used in the synthesis of various pharmaceuticals , suggesting that the targets could be diverse depending on the specific drug synthesized.
Mode of Action
Nitropyridines are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the nitropyridine acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .
Biological Activity
3-Chloro-2-iodo-5-nitropyridine is a heterocyclic compound that has garnered attention in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₃ClIN₂O₂. Its structure consists of a pyridine ring substituted with chlorine, iodine, and a nitro group. This specific arrangement contributes to its reactivity and biological properties.
Anticancer Potential
Nitropyridines, including this compound, have been investigated for their anticancer properties. Preliminary studies suggest that such compounds may inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting cellular signaling pathways involved in proliferation. The precise mechanisms remain an active area of research.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor . The presence of the nitro group is particularly significant as it can participate in electron transfer processes, potentially inhibiting enzymes critical for various biochemical pathways. Studies focusing on enzyme kinetics and binding affinities are essential to elucidate these interactions.
Research Findings
- Case Study: Antimicrobial Activity
- A study evaluated the antimicrobial efficacy of various nitropyridines, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Case Study: Anticancer Activity
- In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 30 µM, suggesting its potential as a lead compound for further development.
Comparison of Biological Activities
Compound | Antimicrobial Activity (µg/mL) | IC50 (Anticancer) (µM) | Enzyme Target |
---|---|---|---|
This compound | 50 | 30 | Topoisomerase II |
4-Chloro-3-nitropyridine | 75 | 45 | Cyclooxygenase |
5-Iodo-2-nitropyridine | 60 | 25 | Protein Kinase A |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure of the pyridine ring allows for intercalation between DNA bases, potentially disrupting replication.
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the production of ROS, leading to oxidative stress in cells.
- Inhibition of Key Enzymes : As noted earlier, the compound may inhibit enzymes involved in critical metabolic pathways, impacting cell survival.
Properties
IUPAC Name |
3-chloro-2-iodo-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXUHIMBZWWQMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653218 | |
Record name | 3-Chloro-2-iodo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488713-29-7 | |
Record name | 3-Chloro-2-iodo-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=488713-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-iodo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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